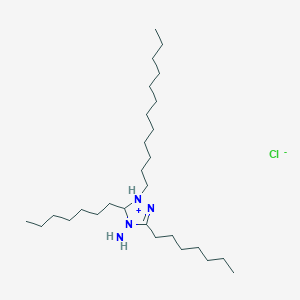
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with long alkyl chains and an amino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with dodecyl and heptyl alkyl chains under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, nitroso derivatives, and reduced triazole compounds
Scientific Research Applications
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The triazole ring and amino group play a crucial role in these interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 4-Amino-3,5-diheptyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both dodecyl and heptyl chains, along with the amino group, makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
59944-48-8 |
|---|---|
Molecular Formula |
C28H59ClN4 |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
1-dodecyl-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C28H58N4.ClH/c1-4-7-10-13-14-15-16-17-20-23-26-31-28(25-22-19-12-9-6-3)32(29)27(30-31)24-21-18-11-8-5-2;/h28H,4-26,29H2,1-3H3;1H |
InChI Key |
XPXNEHOATLMEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C(N(C(=N1)CCCCCCC)N)CCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


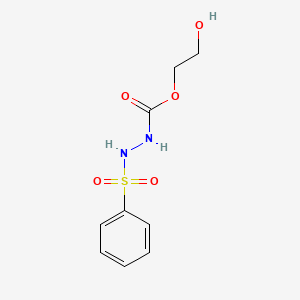


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
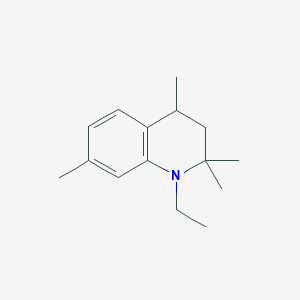
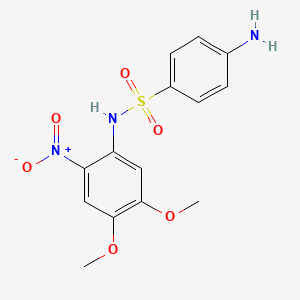
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
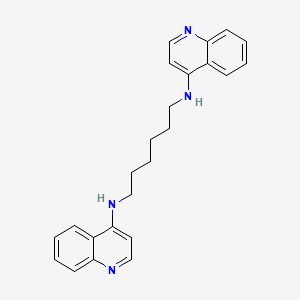
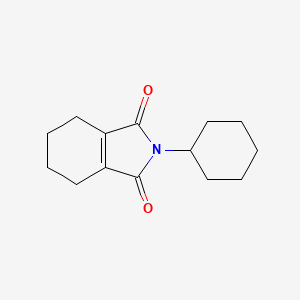
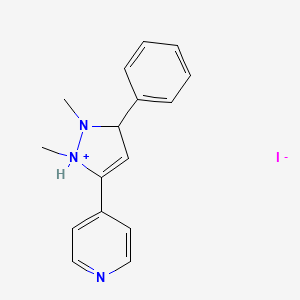
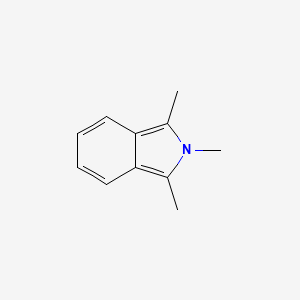
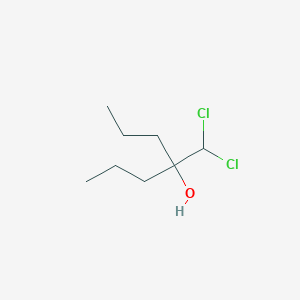
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
